2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid
CAS No.: 2352787-49-4
Cat. No.: VC11589872
Molecular Formula: C11H21NO5
Molecular Weight: 247.29 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2352787-49-4 |
|---|---|
| Molecular Formula | C11H21NO5 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]oxyacetic acid |
| Standard InChI | InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7-11(4,5)16-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
| Standard InChI Key | FYIDZYKXBGMEIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C)(C)OCC(=O)O |
Introduction
Synthesis Methods
The synthesis of compounds with similar structures often involves protecting group chemistry, where the Boc group is used to protect the amino group during reactions. A typical synthesis might involve:
-
Protection of the Amino Group: Using di-tert-butyl dicarbonate (Boc₂O) to protect the amino group.
-
Etherification: Forming the ether linkage between the protected aminoalkyl chain and the acetic acid moiety.
Potential Applications
Compounds with Boc-protected amino groups are commonly used in peptide synthesis and medicinal chemistry. The presence of the Boc group allows for selective deprotection under acidic conditions, which is crucial for controlling reaction sequences in complex syntheses.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid | C₁₃H₂₃NO₆ | Boc-protected amino group, ether linkage to acetic acid |
| Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate | C₁₀H₁₉NO₅ | Hydroxylated and methyl esterified version |
| (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid | C₁₀H₁₉NO₄ | Boc-protected amino acid, different alkyl chain |
Research Findings and Future Directions
While specific research findings on 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid are not available, compounds with similar structures are often studied for their potential in drug synthesis and as intermediates in organic chemistry. Future research could focus on exploring its reactivity, stability, and applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume